molecular formula C11H8BrClN2O2 B13524702 methyl5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate

methyl5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate

Cat. No.: B13524702
M. Wt: 315.55 g/mol
InChI Key: NQDLNZGPFOOQBE-UHFFFAOYSA-N
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Description

Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromophenyl group and a chloro substituent, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl and chloro groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(3-chlorophenyl)-4-chloro-1H-imidazole-2-carboxylate
  • Methyl 5-(3-bromophenyl)-4-methyl-1H-imidazole-2-carboxylate

Uniqueness

Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate is unique due to the presence of both bromophenyl and chloro substituents, which enhance its reactivity and biological activity compared to similar compounds. The combination of these groups allows for versatile modifications and applications in various fields of research .

Properties

Molecular Formula

C11H8BrClN2O2

Molecular Weight

315.55 g/mol

IUPAC Name

methyl 4-(3-bromophenyl)-5-chloro-1H-imidazole-2-carboxylate

InChI

InChI=1S/C11H8BrClN2O2/c1-17-11(16)10-14-8(9(13)15-10)6-3-2-4-7(12)5-6/h2-5H,1H3,(H,14,15)

InChI Key

NQDLNZGPFOOQBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(N1)Cl)C2=CC(=CC=C2)Br

Origin of Product

United States

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